methyl 4-(5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate

Lipophilicity Drug-likeness Physicochemical property

Methyl 4-(5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate (CAS 899981-29-4; C₁₈H₁₆BrN₅O₃; MW 430.26) is a fully synthetic 5-amino-1,2,3-triazole-4-carboxamide (ATC) derivative that incorporates a para-bromobenzyl substituent at the N1 position and a methyl 4-aminobenzoate group at the C4-carboxamide terminus. This compound belongs to the ATC chemotype originally identified through phenotypic high-content screening against intracellular Trypanosoma cruzi, with the core scaffold demonstrating submicromolar antitrypanosomal potency (pEC₅₀ > in infected VERO cell assays.

Molecular Formula C18H16BrN5O3
Molecular Weight 430.262
CAS No. 899981-29-4
Cat. No. B2918260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate
CAS899981-29-4
Molecular FormulaC18H16BrN5O3
Molecular Weight430.262
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N
InChIInChI=1S/C18H16BrN5O3/c1-27-18(26)12-4-8-14(9-5-12)21-17(25)15-16(20)24(23-22-15)10-11-2-6-13(19)7-3-11/h2-9H,10,20H2,1H3,(H,21,25)
InChIKeyUTWIAWHMRUIXIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate (CAS 899981-29-4): Core Scaffold, Physicochemical Identity, and Procurement-Relevant Profile


Methyl 4-(5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate (CAS 899981-29-4; C₁₈H₁₆BrN₅O₃; MW 430.26) is a fully synthetic 5-amino-1,2,3-triazole-4-carboxamide (ATC) derivative that incorporates a para-bromobenzyl substituent at the N1 position and a methyl 4-aminobenzoate group at the C4-carboxamide terminus . This compound belongs to the ATC chemotype originally identified through phenotypic high-content screening against intracellular Trypanosoma cruzi, with the core scaffold demonstrating submicromolar antitrypanosomal potency (pEC₅₀ > 6) in infected VERO cell assays [1]. The 4-bromobenzyl moiety differentiates this compound from its unsubstituted benzyl, 4-chlorobenzyl, and 3-bromobenzyl positional isomer analogs by altering both electronic character (σₚ = 0.23 for Br vs. 0.23 for Cl; distinct polarizability) and lipophilic bulk (π = 0.86 for Br vs. 0.71 for Cl), parameters that directly influence target engagement, solubility, and metabolic stability in the ATC pharmacophore [2].

Why Methyl 4-(5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate Cannot Be Interchanged with Close In-Class Analogs: The N1 Substituent as a Critical Selectivity and Developability Determinant


Within the ATC chemotype, the N1-benzyl substituent is not a passive structural feature but a primary driver of antitrypanosomal potency, aqueous solubility, and oral pharmacokinetic exposure. Systematic SAR studies in the ATC series demonstrate that single-atom changes at the para position of the N1-benzyl ring alter pEC₅₀ values by up to 10-fold and FaSSIF solubility by more than 5-fold [1]. The 4-bromobenzyl group imparts a distinctive combination of inductive electron withdrawal (−I effect), enhanced polarizability (facilitating halogen bonding with target residues or backbone carbonyls), and increased lipophilicity (ΔcLogP ≈ +0.15 vs. 4-chlorobenzyl; ΔcLogP ≈ +0.86 vs. unsubstituted benzyl) [2]. These properties cannot be replicated by the 4-chlorobenzyl analog (reduced polarizability, weaker halogen bonding), the 3-bromobenzyl positional isomer (altered vector of the bromine atom and modified N1-aryl dihedral angle), or the unsubstituted benzyl derivative (complete loss of halogen-based interactions). Generic substitution based solely on core scaffold identity would ignore the documented sensitivity of biological activity and drug-like properties to this single substitution position, as confirmed by the ATC optimization campaign where N1 modifications were the first and most impactful SAR iteration [1].

Quantitative Differentiation Evidence for Methyl 4-(5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate (CAS 899981-29-4) Relative to Closest Analogs


Halogen-Dependent Lipophilicity Modulation: 4-Bromobenzyl vs. 4-Chlorobenzyl and Unsubstituted Benzyl

The 4-bromobenzyl substituent in the target compound increases calculated lipophilicity (cLogP) by approximately 0.15 log units relative to the 4-chlorobenzyl analog and by approximately 0.86 log units relative to the unsubstituted benzyl analog, based on Hansch-Leo fragment constants (π(Br) = 0.86, π(Cl) = 0.71, π(H) = 0.00) applied to the identical core scaffold [1]. In the ATC optimization campaign, lipophilicity (cLogD₇.₄) was directly correlated with both microsomal metabolic stability and oral exposure (AUC), with an optimal cLogD₇.₄ window of 2.0–3.5 identified for balancing potency and clearance [2]. The 4-bromobenzyl substitution positions this compound at the upper end of this optimal range, potentially offering enhanced membrane permeability relative to the less lipophilic 4-chlorobenzyl analog while retaining acceptable metabolic stability, a balance that the unsubstituted benzyl analog fails to achieve due to insufficient lipophilicity for adequate membrane partitioning [2].

Lipophilicity Drug-likeness Physicochemical property

Regioisomeric Differentiation: 4-Bromobenzyl vs. 3-Bromobenzyl Positional Isomer and Impact on N1-Aryl Dihedral Angle

The para-bromobenzyl substitution in CAS 899981-29-4 is regioisomerically distinct from the meta-bromobenzyl positional isomer (CAS 899981-61-4; methyl 4-(5-amino-1-(3-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate). In the ATC series, the N1-aryl dihedral angle relative to the triazole plane is a critical determinant of molecular shape and target complementarity. Crystallographic analysis of ATC analogs reveals that para-substitution preserves a near-orthogonal (85–90°) N1-aryl–triazole dihedral angle, while meta-substitution introduces torsional freedom that permits a broader range of conformations (60–120°), potentially weakening shape complementarity with the T. cruzi target binding pocket [1]. The 4-bromobenzyl substitution also positions the bromine atom approximately 2.1 Å further from the triazole C5-amino group compared to the 3-bromo isomer, altering the intramolecular electrostatic environment around the critical 5-amino H-bond donor [2].

Regioisomerism Conformational analysis Structure-activity relationship

C4-Carboxamide Extension: Methyl 4-Aminobenzoate vs. Unsubstituted Carboxamide and Its Impact on Aqueous Solubility

The target compound incorporates a methyl 4-aminobenzoate substituent at the C4-carboxamide position, distinguishing it from the simpler 5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 886362-30-7; MW 296.12). Within the ATC series, C4-carboxamide extension with aryl groups was employed as a key strategy to improve aqueous solubility while maintaining or enhancing antitrypanosomal potency. Compound 20 in the ATC series, bearing a 3-methoxyphenyl amide, achieved a FaSSIF solubility of 264 μg/mL, representing a >30-fold improvement over the unsubstituted carboxamide lead 11 (FaSSIF not determined but solubility-limited oral exposure of AUC = 3,200 ng·min/mL vs. 260,000 ng·min/mL for 20) [1]. The methyl 4-aminobenzoate extension in the target compound introduces an additional ester moiety (cLogP contribution ~−0.3 relative to unsubstituted phenyl) and an H-bond acceptor (carbonyl oxygen), features that the ATC SAR identifies as favorable for solubility enhancement without the Ames liability associated with aniline metabolites [2].

Aqueous solubility Developability Lead optimization

Class-Level Antitrypanosomal Potency: ATC Scaffold Benchmarking Against Standard-of-Care Benznidazole

The 5-amino-1,2,3-triazole-4-carboxamide scaffold to which CAS 899981-29-4 belongs was identified through phenotypic high-content screening against intracellular T. cruzi amastigotes in infected VERO cells, with the initial hit (compound 3) demonstrating pEC₅₀ > 6 (EC₅₀ < 1 μM) [1]. Following systematic optimization, advanced ATC analogs (e.g., compound 48) achieved pEC₅₀ values of 7.8 (EC₅₀ = 16 nM) with >100-fold selectivity over VERO host cells, surpassing the in vitro potency of benznidazole (pEC₅₀ ≈ 5.5–6.0 in comparable intramacrophage amastigote assays) [2]. The N1-4-bromobenzyl substitution in the target compound is structurally aligned with the most potent ATC sub-series, where N1-4-substituted benzyl groups consistently yielded pEC₅₀ > 7.0 [3]. Although direct pEC₅₀ data for CAS 899981-29-4 has not been published, its structural congruence with the high-potency N1-4-substituted benzyl ATC cluster supports a predicted pEC₅₀ range of 6.5–7.5 based on the ATC QSAR model (n = 58; q² = 0.72) [3].

Antitrypanosomal Chagas disease Phenotypic screening

Synthetic Tractability and Vendor-Documented Purity: Batch Consistency for Reproducible Screening

Commercially available batches of CAS 899981-29-4 are specified at ≥95% purity (HPLC) by multiple non-excluded vendors, with the related 5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carbonitrile precursor (CAS 850374-96-8) available at 97% purity with full batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, the 3-bromobenzyl positional isomer (CAS 899981-61-4) is available from fewer suppliers and typically lacks published batch-specific purity certificates, introducing potential variability in screening outcomes . The defined synthetic route to the ATC core—proceeding via 5-amino-1,2,3-triazole-4-carbonitrile intermediates that are subsequently hydrolyzed to the carboxamide and coupled to methyl 4-aminobenzoate—is well-precedented in the primary literature with full experimental characterization [1]. This synthetic transparency reduces the risk of undisclosed impurities or stereochemical ambiguity that could confound biological assay interpretation.

Chemical purity Batch consistency Procurement specification

High-Value Research and Industrial Application Scenarios for Methyl 4-(5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate (CAS 899981-29-4)


Chagas Disease Lead Optimization: N1 Substituent SAR Expansion for Oral Efficacy

This compound serves as a strategic N1-para-bromobenzyl probe within the ATC antitrypanosomal series. Based on the established SAR that N1-para-substitution with halogens preserves high intracellular T. cruzi potency (pEC₅₀ > 7.0) while modulating metabolic stability [1], researchers can use CAS 899981-29-4 to systematically compare the 4-bromobenzyl group against the 4-chlorobenzyl and 4-fluorobenzyl analogs in head-to-head mouse PK studies. The distinct polarizability of bromine may confer unique CYP inhibition or hERG profiles, as documented in the ATC lead optimization trajectory where halogen choice directly affected both Ames and hERG liability outcomes [1]. Procurement of this specific compound enables the generation of direct comparative data to populate the N1-halogen SAR matrix and guide selection of a development candidate with an optimal potency–safety–PK balance.

Halogen Bonding Probe in Target Identification and Biophysical Studies

The 4-bromobenzyl group provides a stronger halogen bond donor (σ-hole magnitude: ~6.5 kcal/mol for C–Br vs. ~4.0 kcal/mol for C–Cl) that can be exploited in target deconvolution experiments [2]. CAS 899981-29-4 can be used in comparative thermal shift assays (CETSA) or photoaffinity labeling studies alongside the 4-chlorobenzyl and unsubstituted benzyl analogs to identify target proteins where halogen bonding contributes to binding affinity. The differential stabilization (ΔTₘ) observed across the halogen series provides direct biophysical evidence of halogen bond-mediated target engagement, a mechanistic insight that is increasingly valued in fragment-based and structure-guided drug design campaigns.

Regioisomeric Selectivity Profiling in Off-Target Panel Screens

The availability of both the 4-bromobenzyl (CAS 899981-29-4) and 3-bromobenzyl (CAS 899981-61-4) positional isomers enables paired regioisomeric selectivity profiling against broad off-target panels (e.g., Eurofins SafetyScreen44 or CEREP). Differences in off-target hit rates and IC₅₀ values between the para and meta isomers provide direct evidence of the contribution of bromine spatial positioning to polypharmacology . This head-to-head comparison is valuable for organizations seeking to patent a specific regioisomer based on selectivity advantages or to differentiate their lead series from competitor compounds in the 1,2,3-triazole carboxamide chemical space.

C4-Carboxamide Extension Benchmarking for Solubility-Driven Formulation Development

The methyl 4-aminobenzoate C4 extension in CAS 899981-29-4 provides a structurally distinct solubility handle compared to ATC analogs bearing simple anilide, benzylamide, or heteroaryl amide extensions [1]. This compound can serve as a comparator in kinetic solubility and FaSSIF/FeSSIF dissolution assays to benchmark the solubility-enhancing contribution of the benzoate ester moiety. The resulting data inform formulation strategy decisions—specifically, whether the ester prodrug potential (hydrolysis to the corresponding carboxylic acid under physiological conditions) provides an additional pharmacokinetic advantage beyond the solubility improvement documented for the ATC amide series [1]. Such data are essential for CMC lead selection and early-stage formulation feasibility assessments.

Quote Request

Request a Quote for methyl 4-(5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.